Product packaging for 6-Methyl-8-prenylnaringenin(Cat. No.:CAS No. 261776-60-7)

6-Methyl-8-prenylnaringenin

Cat. No.: B1164233
CAS No.: 261776-60-7
M. Wt: 354.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methyl-8-prenylnaringenin (CAS Number: 261776-60-7) is a prenylated flavonoid classified as a natural product, identified in plant species such as Eysenhardtia platycarpa . With a molecular formula of C21H22O5 and a molecular weight of 354.4 g/mol, this compound is an analog of the potent phytoestrogen 8-prenylnaringenin (8-PN) . The structural addition of a methyl group differentiates it from 8-PN and may influence its bioavailability, receptor binding affinity, and metabolic stability, making it a compound of significant interest for structure-activity relationship (SAR) studies . Prenylated flavonoids, as a class, have demonstrated a range of biological activities in scientific research. Notably, the closely related compound 8-Prenylnaringenin is recognized as one of the most potent phytoestrogens known, acting as an agonist for estrogen receptors ERα and ERβ, with a higher preferential affinity for ERα . Research on 8-PN has explored its potential in areas such as menopausal symptom relief, bone density preservation, and cancer cell growth inhibition, suggesting that this compound may serve as a valuable tool for investigating similar pharmacological pathways . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to use this compound to further elucidate the mechanisms of prenylflavonoids and explore the unique properties conferred by its specific chemical structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O5 B1164233 6-Methyl-8-prenylnaringenin CAS No. 261776-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-11(2)4-9-15-19(24)12(3)20(25)18-16(23)10-17(26-21(15)18)13-5-7-14(22)8-6-13/h4-8,17,22,24-25H,9-10H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMUFLDDBSWRI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution of 6 Methyl 8 Prenylnaringenin in Botanical Sources

Primary Occurrence in Humulus lupulus (Hops) and its Products

The female flowers of the hop plant (Humulus lupulus L.) are the most significant natural source of 8-prenylnaringenin (B1664708) (8-PN) and its isomer, 6-prenylnaringenin (B1664697) (6-PN). oup.com These compounds are classified as prenylflavonoids and are located in the lupulin glands of the hop cones. mdpi.com While hops are rich in a variety of flavonoids, the concentration of 8-PN is notably lower than that of its precursor, xanthohumol (B1683332), which can be present at levels up to 1% in dry hop matter. mdpi.com The content of 8-PN is often more than ten times lower than that of xanthohumol. mdpi.com

During the brewing process, thermal isomerization of desmethylxanthohumol (B55510), another compound found in hops, leads to the formation of both 6-PN and 8-PN. nih.gov Consequently, these compounds are present in beer, with their concentrations varying significantly depending on the type of beer, the hop varieties used, and the specific brewing techniques employed. nih.govnih.gov For instance, some studies have reported higher concentrations of 8-PN in ale and stout beers compared to lager beers. researchgate.net The transfer efficiency of 8-prenylnaringenin from hops to beer is estimated to be between 10 and 20%. nih.gov

The presence of these compounds in hops has been a subject of interest due to their biological activities. Historically, anecdotal evidence of menstrual disturbances among female hop pickers suggested the presence of potent estrogenic compounds in the plant, with 8-prenylnaringenin later being identified as a significant phytoestrogen. mdpi.com

Identification in Other Plant Species (e.g., Wyethia invenusta, Glycyrrhiza glabra, Psoralea corylifolia)

While Humulus lupulus is the primary source, 8-prenylnaringenin and 6-prenylnaringenin have also been identified in several other plant species. The presence of these compounds in a variety of plants suggests a broader distribution within the plant kingdom than initially recognized.

Research has documented the presence of 6-prenylnaringenin in Wyethia invenusta and Wyethia glabra. nih.govsemanticscholar.org Both 6-PN and 8-PN have also been isolated from Psoralea corylifolia, a plant used in traditional medicine. nih.govmdpi.com Furthermore, 6-prenylnaringenin has been identified in Glycyrrhiza glabra (licorice). nih.govsemanticscholar.org The identification of these prenylflavonoids in such a diverse range of plant families, including Leguminosae and Moraceae, highlights their significance in natural product chemistry. mdpi.com

Quantitative Analysis of 6-Methyl-8-prenylnaringenin Content Across Diverse Natural Matrices

Quantitative analysis of 8-prenylnaringenin and 6-prenylnaringenin across different natural sources reveals a wide range of concentrations. These variations are influenced by factors such as plant species, variety, growing conditions, and processing methods.

In a spent hop extract, the concentration of 8-PN was found to be 0.084% (w/w), while 6-PN was present at 0.076% (w/w). nih.govplos.org The concentration of 8-prenylnaringenin in hop strobili can be around 0.025-0.060 g kg⁻¹. researchgate.net

The levels of these compounds in beer are generally low. Most beers contain less than 5 µg/L of 8-prenylnaringenin, with the highest concentration found in one study being 19.8 µg/L. nih.gov Another study reported a range from 1 µg/L in a European lager to 240 µg/L in an American porter. nih.gov

Quantitative data for these compounds in other plant species is less extensive. However, studies on commercial herbal products containing hops have shown variability in the content of 6-prenylnaringenin, with many products containing less than the amounts claimed on their labels. researchgate.netnih.gov

Below are interactive data tables summarizing the quantitative findings for 8-prenylnaringenin and 6-prenylnaringenin in various natural matrices.

Table 1: Quantitative Analysis of 8-Prenylnaringenin in Natural Sources

Botanical Source/ProductMatrixConcentrationReference
Humulus lupulus (Hops)Spent Hop Extract0.084% (w/w) nih.govplos.org
Humulus lupulus (Hops)Hop Strobili25 - 60 mg/kg researchgate.net
BeerEuropean Lager1 µg/L nih.gov
BeerAmerican Porter240 µg/L nih.gov
BeerGeneralUp to 19.8 µg/L nih.gov

Table 2: Quantitative Analysis of 6-Prenylnaringenin in Natural Sources

Botanical Source/ProductMatrixConcentrationReference
Humulus lupulus (Hops)Spent Hop Extract0.076% (w/w) nih.govplos.org
Commercial Herbal ProductsCapsules/TabletsVariable researchgate.netnih.gov

Biosynthesis and Biotransformation Pathways of 6 Methyl 8 Prenylnaringenin

Endogenous Formation from Precursor Compounds

6-Methyl-8-prenylnaringenin is not directly synthesized in hops; instead, it is formed through the isomerization of its precursor, desmethylxanthohumol (B55510). hebmu.edu.cnresearchgate.net Desmethylxanthohumol, a chalcone (B49325), is an unstable compound that can readily cyclize to form a racemic mixture of 6-prenylnaringenin (B1664697) and 8-prenylnaringenin (B1664708). nih.govmdpi.comencyclopedia.pub This isomerization can occur non-enzymatically, particularly under thermal conditions such as those present during the brewing process. hebmu.edu.cn

The biosynthesis of desmethylxanthohumol itself begins with the condensation of coumaroyl CoA and malonyl CoA, catalyzed by chalcone synthase, to produce chalconaringenin. oup.com Subsequent prenylation of chalconaringenin yields desmethylxanthohumol. oup.com While a reverse order of these reactions is conceivable, the presence of desmethylxanthohumol and the absence of 6′-O-methylchalconaringenin in hop cones suggest that prenylation precedes methylation. oup.com

Microbial Conversion Processes

The human intestinal microbiota plays a crucial role in the biotransformation of dietary flavonoids, including the precursors to this compound. Specific anaerobic bacteria, such as Eubacterium limosum and Eubacterium ramulus, are instrumental in these conversions. nih.gov

Eubacterium limosum is known to O-demethylate isoxanthohumol (B16456), another flavonoid from hops, to produce 8-prenylnaringenin. nih.govnih.gov This bacterium possesses an O-demethylase enzyme system that can act on various polyphenolic compounds. mdpi.com

Eubacterium ramulus is involved in the isomerization of chalcones to flavanones and the subsequent reduction of the α,β-double bond in chalcones. nih.gov This bacterium contains a chalcone isomerase that can convert naringenin (B18129) chalcone to naringenin and also facilitate the reverse reaction. nih.govnih.gov Additionally, an enoate reductase in E. ramulus reduces chalcones to their corresponding dihydrochalcones. nih.gov These enzymatic activities are central to the degradation of various flavonoids in the human intestine. tandfonline.comcambridge.org

Enzymatic Biotransformation in Biological Systems

Once absorbed, this compound, along with its isomer 8-prenylnaringenin, undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation. nih.govresearchgate.net These conjugation reactions are the predominant metabolic pathways in the liver. mdpi.com

Glucuronidation: This is a major metabolic route for 8-prenylnaringenin. nih.govresearchgate.net Human liver microsomes and various recombinant human UDP-glucuronosyltransferases (UGTs) catalyze the formation of glucuronides. nih.gov The primary products are 8-PN-7-O-glucuronide and 8-PN-4'-O-glucuronide. nih.gov Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A9, and UGT1A10, are involved in this process, with varying efficiencies and regioselectivities. nih.gov For instance, UGT1A1, abundant in the liver and intestine, rapidly forms the 7-O-glucuronide of both enantiomers of 8-PN. nih.gov

Sulfation: Sulfation is another key phase II reaction. Studies with human liver cytosol have shown that sulfation of flavonoids can be an efficient process, mainly mediated by sulfotransferase (SULT) 1A1. researchgate.net

Oxidation: Phase I metabolism, involving oxidation, also occurs, although it is generally less predominant than conjugation. nih.govresearchgate.net Cytochromes P450 (CYPs), such as CYP2C8 and CYP2C19, can catalyze the hydroxylation of the prenyl side chain of 8-prenylnaringenin. mdpi.com In vitro studies with human liver microsomes have identified several oxidized metabolites, with the major site of oxidation being the terminal methyl groups of the prenyl side chain. researchgate.net Other oxidative reactions include epoxidation of the prenyl group's double bond and hydroxylation of the flavanone (B1672756) skeleton. researchgate.net

Table 1: Major Enzymes Involved in the Biotransformation of 8-Prenylnaringenin

Enzyme Family Specific Enzyme(s) Type of Reaction Primary Metabolites
UDP-Glucuronosyltransferases (UGTs) UGT1A1, UGT1A3, UGT1A6, UGT1A9, UGT1A10 Glucuronidation 8-PN-7-O-glucuronide, 8-PN-4'-O-glucuronide
Sulfotransferases (SULTs) SULT1A1 Sulfation 8-PN sulfates
Cytochromes P450 (CYPs) CYP2C8, CYP2C19 Oxidation (Hydroxylation) Hydroxylated 8-PN derivatives

Stereochemical Aspects of Biotransformation and Enantiomer Formation

The cyclization of the achiral chalcone, desmethylxanthohumol, results in the formation of 6-prenylnaringenin and 8-prenylnaringenin as racemic mixtures, meaning they contain equal amounts of both (2S)- and (2R)-enantiomers. encyclopedia.pubnih.govresearchgate.net This non-enzymatic cyclization is a key reason for the presence of both enantiomers in nature. nih.gov

The biotransformation of these enantiomers can be stereospecific. Studies using human liver microsomes and recombinant UGTs have demonstrated enantiomer-specific glucuronidation of 8-prenylnaringenin. mdpi.comnih.gov For instance, incubation of racemic 8-PN with human liver microsomes led to the formation of (2R)-8-PN-7-O-glucuronide and (2S)-8-PN-7-O-glucuronide in a 1.37:1.00 ratio. mdpi.comnih.gov

Most of the tested UGTs showed a preference for producing more (2R)-8-PN-O-glucuronides compared to the corresponding (2S)-glucuronides. mdpi.comnih.gov However, UGT1A1 was an exception, forming more of both (2S)-8-PN glucuronides than the (2R)-forms. nih.govnih.gov This suggests that the metabolic fate and potentially the biological half-life of the (2S)-enantiomer might be longer in humans. mdpi.com

The chalcone isomerase from Eubacterium ramulus also exhibits stereospecificity, catalyzing the isomerization of (+)-taxifolin but not its (-)-enantiomer, highlighting that microbial enzymes can act in a stereoselective manner. nih.gov While it is known that gut microbiota can form 8-prenylnaringenin, the extent to which the responsible microbial enzymes act stereoselectively is not fully understood. acs.org

Table 2: Stereoselectivity in the Glucuronidation of 8-Prenylnaringenin Enantiomers by Human UGTs

UGT Isoform Preferred Enantiomer for Glucuronidation Predominant Glucuronide Formed
UGT1A1 (2S)-8-PN (2S)-8-PN-7-O-glucuronide, (2S)-8-PN-4'-O-glucuronide
UGT1A3 (2R)-8-PN (2R)-8-PN-7-O-glucuronide
UGT1A6 (2R)-8-PN (2R)-8-PN-4'-O-glucuronide
UGT1A9 (2R)-8-PN (2R)-8-PN-7-O-glucuronide
UGT1A10 (2S)-8-PN (2S)-8-PN-4'-O-glucuronide

Advanced Synthetic Methodologies for 6 Methyl 8 Prenylnaringenin and Its Analogues

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild conditions. For prenylnaringenins, biocatalysts are primarily used for demethylation and biotransformation of precursors.

Microbial biocatalysts have proven effective in converting isoxanthohumol (B16456) (IX), an isomer of the hop-derived chalcone (B49325) xanthohumol (B1683332), into 8-prenylnaringenin (B1664708). Specific intestinal bacteria and certain fungi can perform the necessary O-demethylation at the C-5 position of the flavanone (B1672756). For example, the bacterium Eubacterium limosum has been shown to convert isoxanthohumol to 8-PN. mdpi.com Similarly, biotransformation using fungal cells is a viable approach. Studies have identified the fungus Eupenicillium javanicum as an effective biocatalyst for producing 8-PN from isoxanthohumol. mdpi.comacs.org The process often involves using growing precultured fungal mycelia, which provides a favorable environment for the transformation, yielding 8-PN as a product. acs.org

Laccases, a class of multi-copper-containing oxidase enzymes, represent another versatile tool in chemoenzymatic synthesis, capable of catalyzing oxidation reactions that can be part of domino or cascade reaction sequences to build complex heterocyclic cores. mdpi.com While direct synthesis of 6-PN or 8-PN using laccases is not prominently documented, their application in flavonoid modification highlights the potential for developing novel enzymatic routes.

Table 1: Examples of Biocatalysts in Prenylnaringenin Synthesis

Precursor Biocatalyst Product Reference
Isoxanthohumol (IX) Eubacterium limosum 8-Prenylnaringenin (8-PN) mdpi.com

Total Synthesis Strategies for De Novo Production

Total synthesis, or de novo production, involves creating complex molecules from simple, commercially available starting materials. In recent years, metabolic engineering of microorganisms has emerged as a powerful strategy for the de novo synthesis of flavonoids, including prenylnaringenins. bohrium.com This approach reconstructs the entire biosynthetic pathway in a microbial chassis like Escherichia coli or Saccharomyces cerevisiae.

Researchers have successfully engineered E. coli for the de novo production of 6-prenylnaringenin (B1664697) and 8-prenylnaringenin. nih.govbiorxiv.org The strategy involves introducing the necessary genes for the naringenin (B18129) backbone synthesis and then expressing various prenyltransferases (PTs) to attach the prenyl group to the naringenin scaffold. nih.gov A key challenge is ensuring a sufficient supply of the prenyl donor, dimethylallyl pyrophosphate (DMAPP). nih.govbiorxiv.org This has been addressed by using CRISPR-Cas12a technology to create boosted DMAPP-producing E. coli strains. nih.gov By testing eleven different PTs, researchers identified that the enzyme CloQ from Streptomyces roseochromogenes was effective, leading to the production of 3'-PN, 6-PN, and 8-PN. nih.gov At the bioreactor scale, this engineered system produced 8.72 mg/L of 6-PN. nih.govbiorxiv.org

Similarly, Saccharomyces cerevisiae (baker's yeast) has been engineered for the de novo production of 8-prenylnaringenin. wur.nlacs.org This was achieved by expressing the genes for naringenin biosynthesis along with a flavonoid prenyltransferase from Sophora flavescens (SfFPT). wur.nl This work represents the first demonstration of de novo 8-PN production in yeast, achieving titers of 0.12 mg/L under shake flask conditions. acs.org

Table 2: De Novo Production of Prenylnaringenins in Engineered Microbes

Organism Key Genes/Enzymes Expressed Product(s) Titer Reference
Escherichia coli Naringenin pathway, Prenyltransferase (CloQ), Boosted DMAPP pathway 6-PN, 8-PN, 3'-PN 8.72 mg/L (6-PN) nih.govbiorxiv.org

Semi-synthetic Derivatization from Abundantly Available Natural Precursors

Semi-synthesis, which starts from a naturally occurring and abundant precursor that is structurally similar to the target molecule, is often the most efficient method. For 6-PN and 8-PN, the most important precursor is xanthohumol (XN), the principal prenylflavonoid in hops. mdpi.comnih.gov XN can be isomerized to isoxanthohumol (IX), which is then demethylated to yield 8-PN. researchgate.netmdpi.com

A more direct approach involves the direct demethylation of xanthohumol, which can produce a mixture of both 6-prenylnaringenin and 8-prenylnaringenin. nih.govdntb.gov.ua A significant advancement in this area is the use of microwave-assisted synthesis, which drastically reduces reaction times and can improve yields. nih.gov One optimized method uses lithium chloride (LiCl) in dimethylformamide (DMF) under microwave irradiation. mdpi.comnih.gov Under optimized conditions (198 °C for 9 minutes), this reaction can achieve a combined yield of 76% for both 6-PN and 8-PN. nih.gov

Other demethylating agents have also been explored. For the selective synthesis of 8-PN from isoxanthohumol, scandium trifluoromethanesulfonate (B1224126) with potassium iodide has been reported to give yields as high as 92%. researchgate.net Another effective reagent is magnesium iodide etherate (MgI₂·2Et₂O), which can demethylate isoxanthohumol and its derivatives to produce 8-PN in high yields (up to 97%). mdpi.comnih.gov

Table 3: Comparison of Semi-Synthetic Methods for Prenylnaringenin Production

Precursor Reagents Conditions Product(s) Yield Reference
Xanthohumol (XN) LiCl, DMF Microwave, 198 °C, 9 min 6-PN & 8-PN 76% (combined) mdpi.comnih.gov
Isoxanthohumol (IX) Sc(OTf)₃, KI THF 8-PN 92% researchgate.net

Structure-Guided Design and Synthesis of 6-Methyl-8-prenylnaringenin Analogues

The synthesis of analogues is critical for understanding structure-activity relationships and developing compounds with improved properties. Research in this area has focused on modifying both the flavonoid core and the prenyl side chain of 8-prenylnaringenin.

One approach involves the synthesis of acyl, alkyl, and allyl derivatives at the 7-O- and 4′-O- positions of isoxanthohumol, which are then demethylated using reagents like MgI₂·2Et₂O to yield the corresponding 8-prenylnaringenin analogues. nih.gov This allows for the exploration of how different functional groups at these positions affect biological activity.

Another strategy focuses on modifying the prenyl group itself. In a study aimed at exploring estrogen receptor (ER) activity, the prenyl group at the C-8 position was replaced with various alkyl chains of different lengths and branching patterns. nih.gov This structure-guided approach led to the discovery of novel 8-alkylnaringenins that spanned a spectrum of activities from full agonists to antagonists for different estrogen receptor subtypes. For instance, 8-(2,2-dimethylpropyl)naringenin (B1257787) was found to be a full agonist on ERα but an antagonist on ERβ, demonstrating that subtle structural modifications can dramatically alter biological function. nih.gov These synthetic efforts provide valuable insights for the design of new therapeutic agents. nih.gov

Table 4: Selected Synthesized Analogues of Prenylnaringenins

Base Structure Modification Synthesized Analogue Example Reference
8-Prenylnaringenin Alkylation of hydroxyl groups 7-O-pentyl-8-prenylnaringenin nih.gov
8-Prenylnaringenin Acylation of hydroxyl groups 7,4′-Di-O-acetyl-8-prenylnaringenin nih.gov

Analytical Research Techniques for 6 Methyl 8 Prenylnaringenin Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of prenylflavonoids like 6-Methyl-8-prenylnaringenin. resolvemass.ca These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. resolvemass.ca The development of robust HPLC and UHPLC methods is critical for obtaining reliable and reproducible data.

Developing methods to quantify this compound in complex biological matrices such as plasma, serum, urine, or cell lysates presents significant challenges due to the low concentrations of the analyte and the presence of numerous interfering substances. researchgate.net Method development involves a systematic optimization of chromatographic conditions, including the selection of an appropriate column (typically reversed-phase C18), mobile phase composition (often mixtures of acetonitrile (B52724) or methanol (B129727) and water with acid modifiers like formic acid), flow rate, and detector settings. resolvemass.canih.gov

Validation is performed according to established guidelines (e.g., ICH) to ensure the method is fit for its intended purpose. nih.govresearchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), and stability. For instance, a validated reversed-phase HPLC method with UV and fluorescence detection has been established for the sensitive analysis of related prenylflavonoids in human plasma and urine. researchgate.net Similarly, UHPLC methods coupled with mass spectrometry have demonstrated excellent accuracy and precision, with LOQs for compounds like 6-prenylnaringenin (B1664697) and 8-prenylnaringenin (B1664708) in serum reported to be as low as 1.0 ng/mL. researchgate.net

MatrixTechniqueColumnKey Findings & Validation Parameters
Human Plasma & UrineReversed-Phase HPLCNot SpecifiedValidated for sensitive analysis of prenylflavonoids; methods for biological samples are noted as less common than for plant extracts. researchgate.net
Human SerumUHPLC-MSRP C18 (1.6 µm particle size)Method validated with good accuracy and precision; LOQ of 1.0 ng/mL for 6-PN and 8-PN. researchgate.net
Hop Extracts & CapsulesHPLC-DADNot SpecifiedValidated according to ICH guidelines; Accuracy (recoveries): 96.1–100.1%; Precision (RSD): 2.5–5%. nih.govresearchgate.net
Rat Serum & UrineLC-ESI-MSChiralpak® AD-RHValidated for enantiospecific quantification of 8-PN; LOQ: 0.05 µg/mL (serum), 0.01 µg/mL (urine). nih.gov

To overcome the sensitivity limitations of conventional detectors like UV-Vis or diode-array (DAD), mass spectrometry (MS) is frequently coupled with liquid chromatography (LC-MS). nih.gov The use of a mass spectrometer provides high sensitivity and unparalleled specificity, allowing for the confident identification and quantification of target analytes even at trace levels in complex mixtures. nih.gov

LC-MS/MS, utilizing a triple quadrupole mass spectrometer, is particularly powerful. sci-hub.se This technique operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion of the target molecule is selected, fragmented, and a specific product ion is monitored. This process drastically reduces background noise and enhances selectivity. For related prenylflavonoids, methods using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) have been developed. sci-hub.senih.gov For example, an LC-ESI-MS method for 6-prenylnaringenin involved monitoring the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 339.10. semanticscholar.orgresearchgate.net While less common, gas chromatography-mass spectrometry (GC-MS) methods have also been reported for the analysis of these compounds. nih.gov

AnalyteTechniqueIonization ModeKey Parameters & Findings
6-Prenylnaringenin (enantiomers)LC-ESI-MSNegative Ion ESISelected Ion Monitoring (SIM) of [M-H]⁻ at m/z 339.10; LOD: 0.01 µg/ml, LOQ: 0.05 µg/ml. nih.govsemanticscholar.org
8-Prenylnaringenin (enantiomers)LC-ESI-MSNegative Ion ESISIM of [M-H]⁻ at m/z 339.15. nih.gov
Prenylflavonoids (inc. 6-PN, 8-PN)HPLC-MS/MSPositive Ion APCIMultiple-reaction monitoring on a triple-quadrupole MS for analysis in hops and beer. sci-hub.se
Hop Flavonoids (inc. 6-PN)LC-MS/MSNot SpecifiedQuantification in dry-hopped beers; 6-PN was quantified using an 8-PN standard. hopsteiner.us

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers (R- and S-forms). Since enantiomers can exhibit different biological activities, methods for their separation and individual quantification are essential. Chiral HPLC is the primary technique used for this purpose. rsc.org

Enantiomeric resolution is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the analogous compound 6-prenylnaringenin, baseline enantiomeric resolution has been successfully achieved on a Chiralpak® AD-RH column. nih.govsemanticscholar.orgresearchgate.net The optimal separation was accomplished using an isocratic mobile phase consisting of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 8.5) (39:61, v/v) at a flow rate of 1.25 mL/min. nih.govsemanticscholar.org Under these conditions, the R- and S-enantiomers of 6-prenylnaringenin were well-separated, with retention times of approximately 13.8 and 17.6 minutes, respectively. nih.gov

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow RateEnantiomer Retention Times (min)
6-PrenylnaringeninChiralpak® AD-RHAcetonitrile / 10 mM Ammonium Formate (pH 8.5) (39:61, v/v)1.25 mL/minR-6PN: ~13.8, S-6PN: ~17.6 nih.govsemanticscholar.org
8-PrenylnaringeninChiralpak® AD-RH2-Propanol / 10 mM Ammonium Formate (pH 8.5) (40:60, v/v)0.7 mL/minNot specified. nih.gov
8-PrenylnaringeninChiralpak AD-RHMethanol / 2-Propanol / Water (40/20/40, v/v/v)Not specified.Not specified. researchgate.net
Isoxanthohumol (B16456)Chiralcel OD-HHexane / Ethanol (90/10, v/v)Not specified.Not specified. researchgate.net

Immunochemical Assays (e.g., Radioimmunoassay) for Trace Level Detection

Immunochemical assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are powerful techniques for detecting and quantifying molecules at trace levels. nih.govnih.gov These methods are based on the highly specific binding interaction between an antibody and its target antigen. For small molecules like prenylflavonoids, which are not immunogenic on their own, they must first be chemically linked to a larger carrier protein (like bovine serum albumin) to create a hapten-carrier conjugate capable of eliciting an immune response to produce specific antibodies. nih.govnih.gov

While no immunoassay has been specifically developed for this compound, a detailed RIA has been established for the closely related isomer 8-prenylnaringenin. nih.govacs.org This involved synthesizing various haptens, raising polyclonal antisera in rabbits, and characterizing the antibodies for their binding affinity and specificity. nih.gov A critical aspect of immunoassay development is assessing the cross-reactivity of the antibody with structurally similar compounds. The developed anti-8-PN antibodies showed very low cross-reactivity with 6-prenylnaringenin (ranging from 0.2% to 5%), indicating high specificity. nih.govacs.org This suggests that a dedicated immunoassay for this compound would require the generation of new, highly specific monoclonal or polyclonal antibodies against it. nih.gov

Sample Preparation and Extraction Methodologies for Diverse Research Samples

Effective sample preparation is a critical prerequisite for any successful analytical measurement, aiming to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. mdpi.com The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix.

For prenylflavonoids, several methodologies have been employed. Liquid-liquid extraction (LLE) is a common technique used for biological fluids. For example, diethyl ether has been used to extract prenylflavonoids from urine and serum prior to immunoassay analysis. nih.gov For plant materials or hop extracts, solvent extraction using methanol, ethanol, acetone, or mixtures thereof is frequently applied. nih.govmdpi.com An HPLC-DAD method used a diethyl ether-methanol mixture for extraction from hop material. nih.gov

More advanced techniques include solid-phase extraction (SPE), which offers cleaner extracts and higher recovery, and ultrasound-assisted extraction (UAE), which can improve extraction efficiency and reduce solvent consumption. mdpi.commdpi.com The optimization of extraction parameters, such as solvent type, solvent-to-solid ratio, temperature, and time, is crucial for maximizing the recovery of this compound. mdpi.com

TechniqueSample MatrixSolvents / Method DetailsTarget Analytes
Liquid-Liquid Extraction (LLE)Urine, SerumDiethyl ether extraction. nih.govPrenylflavonoids (X, IX, 8-PN)
Solvent ExtractionHop MaterialDiethyl ether–methanol mixture. nih.govPrenylflavonoids (XN, IXN, 6-PN, 8-PN)
Ultrasound-Assisted Extraction (UAE)Sophora flavescens powderHydrophobic ionic liquids; optimized for time, temp, solvent ratio. mdpi.comPrenylated Flavonoids
MacerationGeneral Plant MaterialMethanol, ethanol, acetone, or aqueous mixtures thereof. mdpi.comFlavonoids
FractionationHop Ethanol ExtractSupercritical carbon dioxide followed by adsorption on polyvinylpolypyrrolidone (PVPP). researchgate.netPrenylflavonoids

Based on a comprehensive review of scientific literature, it is not possible to generate an article on the preclinical pharmacokinetics of "this compound" as specified in the prompt. Searches for this particular compound yield no results, indicating that "this compound" is not a recognized compound in the available scientific literature, and consequently, no pharmacokinetic data exists for it.

It is highly probable that the subject "this compound" contains a typographical error. The field of study is rich with research on two closely related isomers:

8-Prenylnaringenin (8-PN)

6-Prenylnaringenin (6-PN)

These are well-documented phytoestrogens, and there is a significant body of research on their preclinical pharmacokinetic and pharmacodynamic profiles in various animal models.

Given the strict instructions to focus solely on the chemical compound specified, an article on a different compound cannot be provided. If the intended subject of the article was either 8-Prenylnaringenin or 6-Prenylnaringenin , please provide the corrected compound name to proceed with generating the requested article.

Q & A

Q. Q. What controls are essential for in vivo toxicity studies of this compound?

  • Methodology : Include vehicle controls (e.g., DMSO or saline) and positive controls (e.g., tamoxifen for estrogenic effects). Monitor organ weight, serum biomarkers (ALT, AST), and histopathology. Use ≥10 animals per group to ensure statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-8-prenylnaringenin
Reactant of Route 2
Reactant of Route 2
6-Methyl-8-prenylnaringenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.